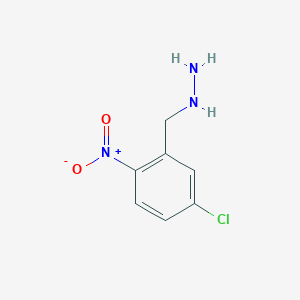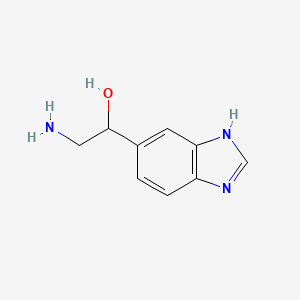
2-amino-1-(3H-benzimidazol-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(3H-benzimidazol-5-yl)ethanol is a heterocyclic compound that features a benzimidazole ring fused with an ethanolamine moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the amino and hydroxyl groups in this compound enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(3H-benzimidazol-5-yl)ethanol typically involves the condensation of ortho-phenylenediamine with glyoxal or its derivatives, followed by reduction and subsequent functionalization. One common method includes:
Condensation Reaction: Ortho-phenylenediamine reacts with glyoxal in the presence of an acid catalyst to form the benzimidazole core.
Reduction: The resulting benzimidazole is then reduced using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
化学反応の分析
Types of Reactions: 2-Amino-1-(3H-benzimidazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
2-Amino-1-(3H-benzimidazol-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-amino-1-(3H-benzimidazol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress .
類似化合物との比較
2-Aminobenzimidazole: Shares the benzimidazole core but lacks the ethanolamine moiety.
2-Amino-1-(4H-benzimidazol-5-yl)ethanol: Similar structure with slight variations in the position of functional groups.
2-Amino-1-(3H-benzothiazol-5-yl)ethanol: Contains a benzothiazole ring instead of a benzimidazole ring.
Uniqueness: 2-Amino-1-(3H-benzimidazol-5-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for diverse chemical transformations. Its ability to interact with various biological targets makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
2-amino-1-(3H-benzimidazol-5-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c10-4-9(13)6-1-2-7-8(3-6)12-5-11-7/h1-3,5,9,13H,4,10H2,(H,11,12) |
InChIキー |
UNDGAKPWUFDSGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(CN)O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)
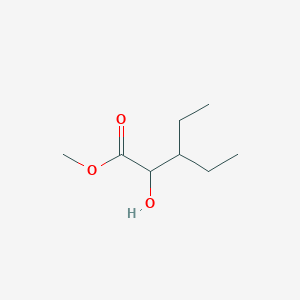

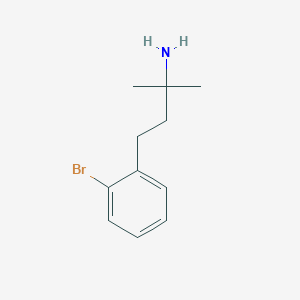
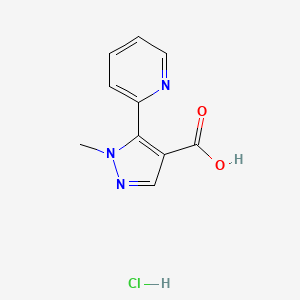
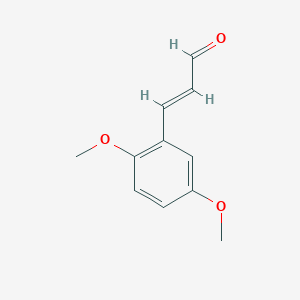
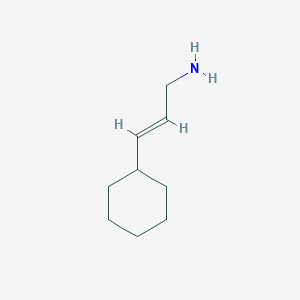
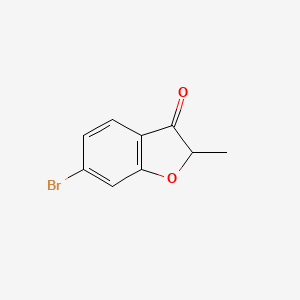
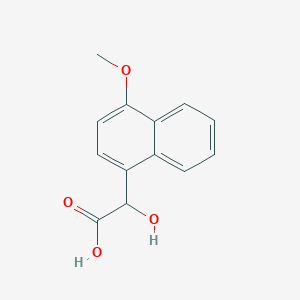

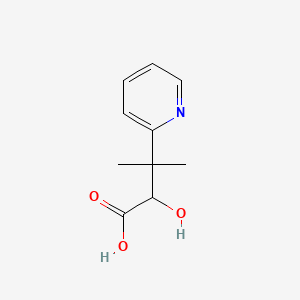
![[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride](/img/structure/B13591091.png)

